molecular formula C23H17N3O4 B5602149 2-(NAPHTHALEN-1-YL)-N'-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE

2-(NAPHTHALEN-1-YL)-N'-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B5602149
M. Wt: 399.4 g/mol
InChI Key: MQMUJUDEFSROCZ-BUVRLJJBSA-N
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Description

2-(NAPHTHALEN-1-YL)-N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a naphthalene moiety and a furan ring substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(NAPHTHALEN-1-YL)-N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE typically involves the condensation of naphthalen-1-yl acetic acid hydrazide with 5-(4-nitrophenyl)furan-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the process. Additionally, the purification steps might involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene and furan rings.

    Reduction: The nitro group on the phenyl ring can be reduced to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene and furan rings.

    Reduction: Amino derivatives of the phenyl ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on these derivatives can lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, the compound’s derivatives could be explored for their potential as drug candidates. The presence of the nitrophenyl and naphthalene moieties suggests that these derivatives might interact with biological targets in unique ways, offering new avenues for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its structural features make it a candidate for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 2-(NAPHTHALEN-1-YL)-N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE would depend on its specific application. In a biological context, the compound might interact with enzymes or receptors, modulating their activity. The nitrophenyl group could participate in electron transfer reactions, while the naphthalene and furan rings might facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-1-yl)aniline: This compound shares the naphthalene moiety but lacks the furan and nitrophenyl groups.

    Naphthalene-substituted 2,3,4,5-tetraphenylsiloles: These compounds feature naphthalene substitution but have a different core structure.

Uniqueness

The uniqueness of 2-(NAPHTHALEN-1-YL)-N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE lies in its combination of the naphthalene, furan, and nitrophenyl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4/c27-23(14-18-6-3-5-16-4-1-2-7-21(16)18)25-24-15-20-12-13-22(30-20)17-8-10-19(11-9-17)26(28)29/h1-13,15H,14H2,(H,25,27)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMUJUDEFSROCZ-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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